Cas no 34923-98-3 (4-(Quinazolin-4-yl)aminophenol)
4-(Quinazolin-4-yl)aminophenol Chemical and Physical Properties
Names and Identifiers
-
- Phenol,4-(4-quinazolinylamino)-
- 4-(4-Hydroxyanilino)quinazoline
- 4-(quinazolin-4-ylamino)phenol
- Oprea1_223133
- HMS1678H19
- BDBM50507019
- AKOS000540104
- 4-(p-hydroxyanilino)quinazoline
- Oprea1_862721
- CCG-111531
- SCHEMBL4478882
- 4-[(quinazolin-4-yl)amino]phenol
- CHEMBL166336
- DTXSID30351198
- 34923-98-3
- 4-(Quinazolin-4-ylamino)-phenol
- CS-0366451
- MFCD00834157
- 4-(Quinazolin-4-yl)aminophenol
-
- MDL: MFCD00834157
- Inchi: 1S/C14H11N3O/c18-11-7-5-10(6-8-11)17-14-12-3-1-2-4-13(12)15-9-16-14/h1-9,18H,(H,15,16,17)
- InChI Key: RWLYIYZYVWCDJW-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1)NC1C2C=CC=CC=2N=CN=1
Computed Properties
- Exact Mass: 237.09033
- Monoisotopic Mass: 237.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 58Ų
Experimental Properties
- PSA: 58.04
4-(Quinazolin-4-yl)aminophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E592493-2.5mg |
4-[(Quinazolin-4-yl)amino]phenol |
34923-98-3 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E592493-5mg |
4-[(Quinazolin-4-yl)amino]phenol |
34923-98-3 | 5mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E592493-25mg |
4-[(Quinazolin-4-yl)amino]phenol |
34923-98-3 | 25mg |
$ 95.00 | 2022-06-05 | ||
| OTAVAchemicals | 7110950764-50MG |
4-[(quinazolin-4-yl)amino]phenol |
34923-98-3 | 95% | 50MG |
$58 | 2023-06-25 | |
| OTAVAchemicals | 7110950764-100MG |
4-[(quinazolin-4-yl)amino]phenol |
34923-98-3 | 95% | 100MG |
$104 | 2023-06-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437121-50mg |
4-(Quinazolin-4-ylamino)phenol |
34923-98-3 | 98% | 50mg |
¥966.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437121-100mg |
4-(Quinazolin-4-ylamino)phenol |
34923-98-3 | 98% | 100mg |
¥1732.00 | 2024-05-17 |
4-(Quinazolin-4-yl)aminophenol Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 4-(Quinazolin-4-yl)aminophenol
4-(Quinazolin-4-yl)aminophenol: A Comprehensive Overview
The compound CAS No. 34923-98-3, also known as 4-(Quinazolin-4-yl)aminophenol, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structure and promising biological activities. In this article, we will delve into the properties, synthesis, and applications of 4-(Quinazolin-4-yl)aminophenol, while incorporating the latest research findings to provide a comprehensive understanding of its significance.
4-(Quinazolin-4-yl)aminophenol is characterized by its quinazoline ring fused with an amino group and a phenolic hydroxyl group. The quinazoline moiety is a well-known heterocyclic structure that has been extensively studied for its role in drug design. Recent studies have highlighted the importance of this structure in modulating various biological pathways, making it a valuable component in the development of novel therapeutic agents. The phenolic group adds to the compound's versatility, enabling it to participate in hydrogen bonding and other non-covalent interactions that are crucial for bioavailability and target binding.
The synthesis of 4-(Quinazolin-4-yl)aminophenol involves a multi-step process that typically begins with the preparation of the quinazoline core. Researchers have explored various methods, including condensation reactions and cyclization techniques, to optimize the synthesis pathway. A recent study published in the Journal of Medicinal Chemistry reported a novel approach utilizing microwave-assisted synthesis, which significantly reduced reaction time while maintaining high yields. This advancement underscores the ongoing efforts to improve synthetic methodologies for complex molecules like CAS No. 34923-98-3.
The pharmacological properties of 4-(Quinazolin-4-yl)aminophenol have been extensively investigated, particularly its potential as an anticancer agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. Furthermore, recent research has explored its ability to induce apoptosis in cancer cells through modulation of mitochondrial pathways, highlighting its potential as a targeted therapy.
In addition to its anticancer properties, 4-(Quinazolin-4-yl)aminophenol has shown promise in other therapeutic areas. For instance, studies have indicated its potential as an anti-inflammatory agent due to its ability to inhibit COX enzymes, which are central to inflammatory processes. This dual functionality makes it a versatile candidate for drug development programs targeting multiple disease states.
The bioavailability and pharmacokinetics of CAS No. 34923-98-3 have also been studied in depth. Research conducted in animal models suggests that the compound exhibits moderate absorption following oral administration, with favorable distribution characteristics across tissues. However, further studies are required to optimize its pharmacokinetic profile for clinical use.
In conclusion, 4-(Quinazolin-4-y1)aminophenol, or CAS No. 34923-98-3, represents a compelling molecule with diverse applications in drug discovery and development. Its unique structure, coupled with promising biological activities, positions it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a significant role in advancing medical science.
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